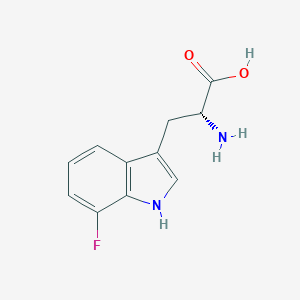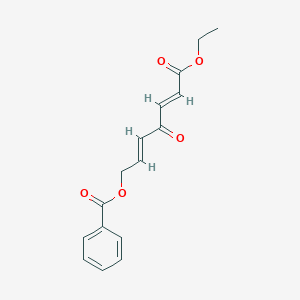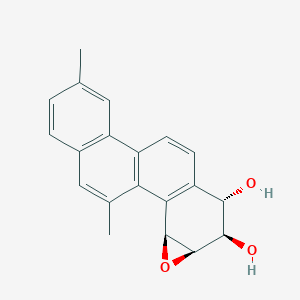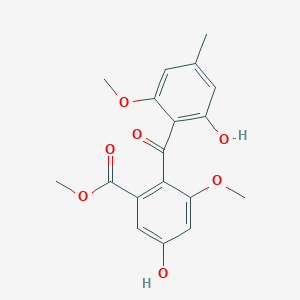
单甲基苏洛菌素
概述
描述
trans-3-Indoleacrylic acid: is an alpha,beta-unsaturated monocarboxylic acid derived from acrylic acid, where one of the hydrogens at position 3 is replaced by an indol-3-yl group . It is a metabolite of tryptophan and has been shown to be a moderate inhibitor of several enzymes, including tryptophan synthase, tryptophan-2,3-dioxygenase, indoleamine-2,3-dioxygenase, L-dopachrome isomerase, and xanthine oxidase .
科学研究应用
trans-3-Indoleacrylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chromophoric L-tryptophan analog to probe the allosteric properties of tryptophan synthase.
Biology: It serves as a moderate inhibitor of enzymes involved in tryptophan metabolism.
Medicine: It has been shown to inhibit ferroptosis, a type of programmed cell death, and is being studied for its potential role in colorectal cancer
作用机制
The mechanism by which trans-3-Indoleacrylic acid exerts its effects involves its role as an endogenous ligand of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, it transcriptionally upregulates the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3). ALDH1A3 utilizes retinal as a substrate to generate NADH, which is essential for ferroptosis-suppressor protein 1 (FSP1)-mediated synthesis of reduced coenzyme Q10 . This pathway ultimately inhibits ferroptosis and promotes cell survival .
安全和危害
未来方向
生化分析
Biochemical Properties
Monomethylsulochrin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of Staphylococcus aureus, indicating its interaction with bacterial proteins or enzymes
Cellular Effects
Monomethylsulochrin has shown significant effects on various types of cells. For instance, it has been found to exhibit leishmanicidal activity against promastigote and intracellular amastigote of Leishmania amazonensis . It also caused ultrastructural alterations in parasites, as observed by transmission electron microscopy .
Molecular Mechanism
Molecular modeling studies suggest that Monomethylsulochrin can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a therapeutic target for human trypanosomiasis and leishmaniasis . This indicates that Monomethylsulochrin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: trans-3-Indoleacrylic acid can be synthesized through the reaction of indole with acrylic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trans-3-Indoleacrylic acid generally follows similar principles to laboratory synthesis, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions: trans-3-Indoleacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alpha,beta-unsaturated system to a saturated system.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated carboxylic acids.
相似化合物的比较
Similar Compounds:
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.
Indole-3-butyric acid: Similar in structure but used primarily as a plant growth regulator.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness: trans-3-Indoleacrylic acid is unique due to its specific inhibition of ferroptosis and its role in tryptophan metabolism. Its ability to act as an endogenous ligand for AHR and its involvement in the AHR-ALDH1A3-FSP1-CoQ10 pathway sets it apart from other indole derivatives .
属性
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



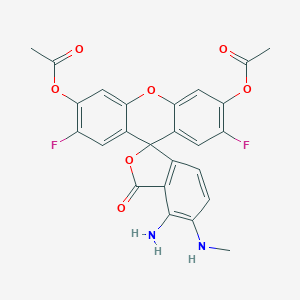



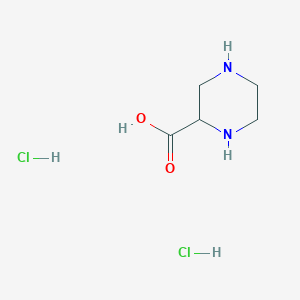
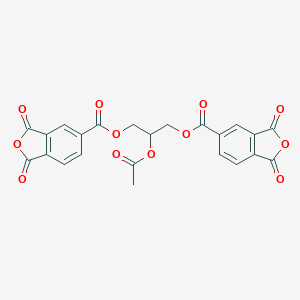
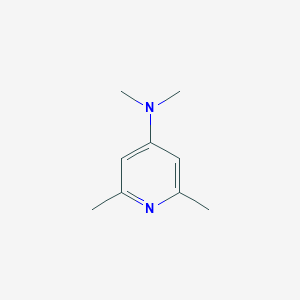



![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
